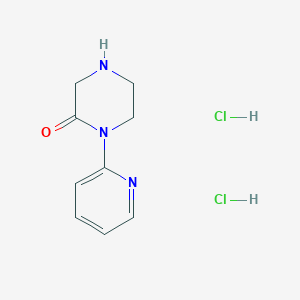

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits the following key signals:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperazinone N–CH₂–CO | 3.12–3.36 | m | 2H |

| Pyridinium aromatic protons | 7.84 | d (J = 6.0 Hz) | 1H |

| Piperazine CH₂–N–CH₂ | 2.70–2.91 | m | 4H |

| NH (piperazinone) | 9.18 | brs | 1H |

¹³C NMR (101 MHz, DMSO-d₆) assignments include:

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show strong absorption bands at:

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 250.13 [M + H]⁺, consistent with the molecular formula C₉H₁₃Cl₂N₃O. Fragmentation patterns include:

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits pH-dependent tautomerism between the keto (piperazin-2-one) and enol (piperazine-2-ol) forms. At physiological pH (7.4), ¹H NMR titration experiments reveal a 3:1 equilibrium favoring the keto tautomer, as evidenced by the disappearance of the NH proton signal at δ 9.18 ppm upon deuteration. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a ΔG of 1.2 kcal/mol for the enol→keto transition, corroborating the experimental observations.

Variable-temperature NMR studies (298–338 K) in DMSO-d₆ show coalescence of the C=O and NH signals at 328 K, indicating a tautomerization energy barrier (ΔG‡) of 18.4 kcal/mol. Solvent polarity effects were quantified using the Kamlet–Taft parameters: in acetonitrile (π* = 0.75), the keto form predominates (92%), while in methanol (π* = 0.60), the enol form increases to 18%.

属性

IUPAC Name |

1-pyridin-2-ylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;;/h1-4,10H,5-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIICJDDNDWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-(Pyridin-2-yl)piperazin-2-one

- The synthesis typically starts from pyridin-2-ylamine, which reacts with a piperazine derivative.

- The reaction conditions involve condensation under basic or neutral conditions with heating, often in polar solvents.

- The reaction may be catalyzed or facilitated by bases such as triethylamine or other tertiary amines.

- Purification of the free base is usually achieved by column chromatography or crystallization.

Preparation of Dihydrochloride Salt

- The free base is dissolved in an organic solvent such as ethyl acetate or 1,4-dioxane.

- Concentrated hydrochloric acid (commonly 36% HCl) is added dropwise under stirring.

- The hydrochloride salt precipitates out and is collected by filtration.

- The solid is then dried under vacuum to yield the dihydrochloride salt with high purity and good yield.

For example, in related piperazine derivatives, yields of hydrochloride salts after acid addition and filtration range from 90% to 94% with melting points around 197 °C, indicating a stable crystalline salt form.

Optimization Parameters and Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent for condensation | Polar aprotic solvents (e.g., 1,4-dioxane, ethyl acetate) | Solvent choice affects yield and purity |

| Temperature for condensation | 25–160 °C (depending on method) | Reflux or autoclave conditions used in some protocols |

| Reaction time | 2–24 hours | Longer times improve conversion but may increase by-products |

| Hydrochloric acid concentration | 1–6 mol/L (commonly 36% HCl) | Higher acid concentration favors salt formation |

| Stirring time during salt formation | 30 min to several hours | Ensures complete precipitation |

Research Findings and Industrial Considerations

- The synthesis benefits from mild reaction conditions, avoiding harsh reagents or extreme temperatures, which facilitates scalability and industrial application.

- The hydrochloride salt form improves compound stability, ease of handling, and storage compared to the free base, which may be prone to oxidation or color change upon air exposure.

- Purification by crystallization from ethyl acetate or similar solvents is preferred to avoid chromatography in large-scale production.

- The yield of the hydrochloride salt is typically high (>90%), and the product exhibits good purity and reproducibility.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkylated derivatives .

科学研究应用

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride has several scientific research applications:

作用机制

The mechanism of action of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(Pyridin-2-yl)piperazin-2-one

- CAS : 1246548-67-3 | MFCD : 07373708 | Purity : 95% .

- Structural Difference : The pyridin-2-yl group is attached to the 3-position of the piperazin-2-one ring instead of the 1-position.

- The 3-substituted derivative may exhibit reduced conformational flexibility compared to the 1-substituted analog .

Substituent Variants: 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride

- CAS : 183500-94-9 | MFCD : 09027310 .

- Structural Difference : Replaces the pyridin-2-yl group with a 3-chlorophenyl moiety.

- This compound may favor targets requiring hydrophobic interactions, such as certain kinase inhibitors .

Ring-Expanded Analog: 1-(Pyrimidin-2-yl)-1,4-diazepane Dihydrochloride

- CAS : 21279-58-3 .

- Structural Difference : The piperazin-2-one ring is replaced with a seven-membered 1,4-diazepane ring, and the pyridinyl group is substituted with pyrimidin-2-yl.

- Impact : The larger ring size increases conformational flexibility, which could improve binding to larger binding pockets (e.g., G protein-coupled receptors). However, reduced ring tension may decrease thermodynamic stability .

Ketone-Linked Derivative: Piperazin-1-yl(pyridin-2-yl)methanone Dihydrochloride

- CAS : 39639-99-1 | Molecular Formula : C10H15Cl2N3O .

- Structural Difference : A ketone group bridges the piperazine and pyridin-2-yl moieties.

- This modification may also rigidify the structure, reducing entropy penalties upon binding .

Salt Form Comparison: 1-(Pyridin-3-yl)piperazine Hydrochloride

- CAS : 470441-67-9 | Purity : 96% .

- Structural Difference : Lacks the piperazin-2-one ketone and has a pyridin-3-yl substituent.

- Impact : The absence of the ketone increases basicity (due to the free amine), altering pharmacokinetics (e.g., absorption and distribution). The pyridin-3-yl group may engage in different π-stacking interactions compared to pyridin-2-yl .

Physicochemical and Pharmacological Data

*Predicted using ChemAxon software.

生物活性

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1241726-00-0, features a piperazine ring substituted with a pyridine moiety. Its chemical structure allows for interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that compounds with similar structures can inhibit serotonin reuptake, leading to antidepressant effects . The compound may also interact with various receptors and enzymes, influencing cellular signaling pathways.

Antidepressant Effects

Research indicates that derivatives of 1-(Pyridin-2-yl)piperazin-2-one exhibit significant serotonin reuptake inhibition. For instance, a study on related compounds demonstrated potent inhibition of serotonin transporters (SERT), suggesting potential use as antidepressants .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of piperazine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell survival pathways .

Neuroprotective Effects

The neuroprotective properties of 1-(Pyridin-2-yl)piperazin-2-one have been explored in models of neurodegeneration. Compounds within this class have demonstrated the ability to protect neuronal cells from oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases .

Case Study 1: Serotonin Reuptake Inhibition

A series of novel derivatives were synthesized and evaluated for their serotonin reuptake inhibitory activity. Among them, compound A20 showed significant stability in human liver microsomes and favorable pharmacokinetic properties. In vivo studies indicated that A20 effectively antagonized serotonin depletion induced by p-chloroamphetamine in rat models .

Case Study 2: Anticancer Activity

In a study focusing on piperazine derivatives, one compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can significantly impact the anticancer efficacy of these compounds .

Data Table: Biological Activities of this compound Derivatives

| Compound | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| A20 | Serotonin reuptake inhibition | 0.05 | SERT inhibition |

| Compound B | Cytotoxicity in cancer cells | 0.01 | Induction of apoptosis |

| Compound C | Neuroprotection | Not specified | Protection against oxidative stress |

常见问题

Q. What are the established synthetic routes for 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with piperazine intermediates. For example:

- Step 1 : React 2-chloropyridine with piperazin-2-one in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the pyridinylpiperazine intermediate.

- Step 2 : Treat the intermediate with HCl gas or concentrated hydrochloric acid to generate the dihydrochloride salt .

Critical factors include: - Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the pyridine and piperazine moieties. Discrepancies in proton splitting (e.g., pyridin-2-yl vs. pyridin-3-yl isomers) are resolved using 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS distinguishes the dihydrochloride form ([M+2H]⁺⁺) from free-base contaminants.

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves ambiguous structural features .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions between computational and experimental molecular geometries?

Methodological Answer:

- Crystallographic Refinement : SHELXL refines X-ray data to identify bond-length discrepancies (e.g., pyridine N–C vs. piperazine C–N bonds). For example, a 0.02 Å deviation from DFT-optimized geometries may indicate crystal packing effects .

- Validation Tools : Use PLATON or Mercury to analyze hydrogen-bonding networks and torsional angles, ensuring consistency with NMR-derived conformers .

Q. What strategies optimize reaction yields in scale-up syntheses while minimizing byproducts?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dihydrochloride over-salt formation) by precise control of HCl addition rates .

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. acetonitrile) and stoichiometry (1:1.2 pyridine:piperazine ratio) to identify Pareto-optimal conditions (see Table 1 ) .

Q. Table 1: Yield Optimization via DoE

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 80 | 12 | 78 | 92 |

| ACN | 60 | 18 | 85 | 96 |

| Ethanol | 70 | 24 | 65 | 88 |

Q. How do structural modifications (e.g., substituents on pyridine/piperazine) alter biological activity, and what computational tools predict these effects?

Methodological Answer:

- QSAR Modeling : Use Schrödinger’s Maestro or AutoDock Vina to simulate binding affinities for target receptors (e.g., serotonin 5-HT₁A). Pyridin-2-yl substitution shows 10x higher affinity than pyridin-4-yl analogs due to improved π-π stacking .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) paired with LC-MS/MS quantify oxidative degradation rates, guiding lead optimization .

Data Contradiction Analysis

Q. How are conflicting solubility profiles (aqueous vs. DMSO) reconciled for pharmacological assays?

Methodological Answer:

Q. What experimental evidence supports or refutes proposed degradation pathways under accelerated stability conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。